molecular formula C13H16INO2 B1358394 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 503614-74-2

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No. B1358394
CAS RN: 503614-74-2
M. Wt: 345.18 g/mol
InChI Key: YMRPICDZEUAKMS-UHFFFAOYSA-N
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Description

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, also known as tert-butyl 5-iodo-1-indolinecarboxylate, is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 . The compound is a tan solid .


Molecular Structure Analysis

The InChI code for 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is 1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a tan solid . It has a molecular weight of 345.18 . The InChI code provides a representation of its molecular structure .

Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Compounds : This study describes a method to synthesize tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids, like benzofuran- and benzothiophene-5-carboxylic acid. These compounds were accessed by reacting the relevant carboxylic acids with tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006).

  • Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate led to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This compound was obtained in high yield and serves as a key intermediate for further chemical transformations (Hodges, Wang, & Riley, 2004).

  • Atropisomerism in Monopyrroles : Research on iodopyrroles and related derivatives demonstrated the occurrence of atropisomerism due to restricted rotation about the C(4)–C(1′) bond. This phenomenon is influenced by the presence of bulky tert-butyl groups and ortho effects from sterically crowded pyrrole structures (Boiadjiev & Lightner, 2002).

  • Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters : This study synthesized 4-chloroindole-3-acetic acid and its esters, including the tert-butyl ester, and examined their biological activities. It was observed that these compounds exhibit significant growth modulation effects in various plant systems (Katayama, 2000).

  • Synthesis of Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters : A novel approach was developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters using tert-butyl esters as intermediates. This method was notable for its high yield and diastereoselectivity, and was carried out under environmentally benign conditions (Meninno, Carratù, Overgaard, & Lattanzi, 2021).

  • Solvent-Free Cleavage of tert-Butyl Esters under Microwave Conditions : A method for the solvent-free cleavage of tert-butyl esters using microwave irradiation was developed. This technique offers an efficient and environmentally friendly alternative for deprotecting carboxylic acids (Park & Park, 2009).

Future Directions

Indole derivatives, such as 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, have attracted increasing attention in recent years due to their biological activities . Future research may focus on the development of novel synthesis methods for these compounds and further exploration of their biological activities .

properties

IUPAC Name

tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRPICDZEUAKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623724
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

CAS RN

503614-74-2
Record name tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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